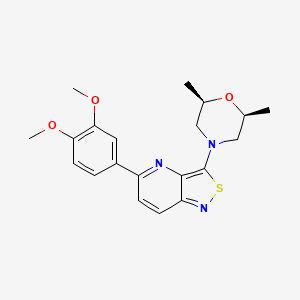

GAK inhibitor 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23N3O3S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(2R,6S)-4-[5-(3,4-dimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]-2,6-dimethylmorpholine |

InChI |

InChI=1S/C20H23N3O3S/c1-12-10-23(11-13(2)26-12)20-19-16(22-27-20)7-6-15(21-19)14-5-8-17(24-3)18(9-14)25-4/h5-9,12-13H,10-11H2,1-4H3/t12-,13+ |

InChI Key |

BVEGTKGHXUUTRR-BETUJISGSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C3C(=NS2)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Novel GAK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Cyclin G-Associated Kinase (GAK). GAK, a serine/threonine kinase, plays a crucial role in cellular trafficking by regulating clathrin-mediated endocytosis. Its involvement in various pathological processes, including viral infections, cancer, and neurodegenerative disorders, has positioned it as an attractive therapeutic target. This document details the key chemical scaffolds of GAK inhibitors, their structure-activity relationships (SAR), quantitative biological data, and the experimental protocols utilized in their development.

Introduction to GAK and its Role in Disease

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed enzyme involved in the uncoating of clathrin-coated vesicles, a critical step in endocytosis. It functions by phosphorylating the μ subunits of adaptor protein complexes AP1 and AP2.[1][2] This activity is essential for the recycling of clathrin and adaptor proteins, enabling continuous rounds of vesicle formation and cargo transport.

The multifaceted role of GAK extends to various disease states:

-

Viral Infections: GAK is a key host factor for the entry and assembly of several viruses, including Hepatitis C Virus (HCV), Dengue virus, and Ebola virus.[3][4] By inhibiting GAK, the viral life cycle can be disrupted at these crucial stages.

-

Cancer: Overexpression of GAK has been observed in certain cancers, such as Diffuse Large B-cell Lymphoma (DLBCL) and chordoma, where it is implicated in cell cycle progression and proliferation.[5][6]

-

Parkinson's Disease: Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms in the GAK gene to an increased risk of developing Parkinson's disease.[7]

The therapeutic potential of targeting GAK has driven significant efforts in the discovery and development of small molecule inhibitors.

Key Chemical Scaffolds of GAK Inhibitors

Two primary chemical scaffolds have emerged as promising starting points for the development of potent and selective GAK inhibitors: 4-anilinoquin(az)olines and isothiazolo[5,4-b]pyridines.

The 4-anilinoquinoline and 4-anilinoquinazoline cores are well-established kinase inhibitor scaffolds.[5][8][9] Modifications to both the quin(az)oline ring system and the aniline moiety have been explored to optimize potency and selectivity for GAK.

A notable example from this class is SGC-GAK-1 , a potent and selective chemical probe for GAK.[7][10]

Researchers have identified isothiazolo[5,4-b]pyridines as a distinct class of selective GAK inhibitors.[11][12] These compounds act as ATP-competitive inhibitors and have demonstrated antiviral activity, particularly against HCV, by inhibiting both viral entry and assembly.[12]

Quantitative Data of Novel GAK Inhibitors

The following tables summarize the in vitro binding affinities and cellular potencies of representative GAK inhibitors from the two major chemical classes.

Table 1: In Vitro Binding Affinity and Potency of 4-Anilinoquin(az)oline GAK Inhibitors

| Compound | GAK Ki (nM) | GAK Kd (nM) | Cellular IC50 (nM) | Reference(s) |

| SGC-GAK-1 | 3.1 | 1.9 | 110 (NanoBRET) | [7][10][13][14] |

| GAK inhibitor 49 | 0.54 | - | 56 | [13] |

| EPHA2/GAK-IN-1 | - | 19.2 | - | [13] |

Table 2: In Vitro Binding Affinity and Potency of Isothiazolo[5,4-b]pyridine GAK Inhibitors

| Compound | GAK Kd (nM) | Antiviral EC50 (µM) | Virus | Reference(s) |

| Compound 1 | 8.3 | - | HCV | [12] |

| Compound 2 | 8.9 | - | HCV | [12] |

| Compound 51 | 8.9 | low µM | DENV, EBOV, CHIKV | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of GAK inhibitors.

High-throughput screening (HTS) is a crucial first step in identifying novel GAK inhibitors. The KINOMEscan™ platform is a widely used competition binding assay.[3][16][17]

KINOMEscan™ Assay Protocol:

-

Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged GAK enzyme.

-

Procedure: a. T7 phage particles displaying the GAK kinase are incubated with the immobilized ligand and the test compound. b. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag. c. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.

-

Data Analysis: The results are typically reported as percent of control, and hits are selected for further characterization, including the determination of the dissociation constant (Kd).

The NanoBRET™ Target Engagement Intracellular Kinase Assay is used to quantify the apparent affinity of test compounds for GAK within living cells.[18][19]

NanoBRET™ GAK Target Engagement Assay Protocol:

-

Cell Preparation: a. HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-GAK fusion protein. b. Transfected cells are harvested, washed, and resuspended in Opti-MEM reduced serum medium.

-

Assay Procedure: a. A NanoBRET™ tracer, a fluorescently labeled promiscuous kinase inhibitor, is added to the cell suspension at a fixed concentration. b. The test compound is then added in a serial dilution. c. The plate is incubated at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).

-

Signal Detection: a. NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added. b. The bioluminescence resonance energy transfer (BRET) signal and NanoLuc® luminescence are measured using a plate reader.

-

Data Analysis: The BRET ratio is calculated, and the data are plotted to determine the IC50 value, representing the concentration of the test compound that displaces 50% of the tracer.

The synthesis of 4-anilinoquinoline GAK inhibitors typically involves a nucleophilic aromatic substitution reaction.[7]

General Synthetic Scheme:

Detailed Protocol for the Synthesis of 6-Bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (SGC-GAK-1):

-

Reaction Setup: A mixture of 6-bromo-4-chloroquinoline (1.0 equivalent), 3,4,5-trimethoxyaniline (1.1 equivalents), and diisopropylethylamine (i-Pr2NEt; 2.5 equivalents) is suspended in ethanol.

-

Reaction Conditions: The reaction mixture is heated at reflux for 18 hours.

-

Purification: The crude product is purified by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in ethyl acetate.

-

Final Product: The solvent is removed under reduced pressure to yield the final product.

This assay measures the ability of a compound to inhibit the enzymatic activity of GAK.

General Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing recombinant GAK enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and the test inhibitor at various concentrations in a kinase assay buffer.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

-

Fluorescence-Based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: The data are analyzed to determine the IC50 value of the inhibitor.

GAK Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving GAK and a typical workflow for GAK inhibitor discovery.

Caption: GAK's role in clathrin-mediated endocytosis.

Caption: GAK's involvement in viral entry via endocytosis.

Caption: A typical workflow for GAK inhibitor development.

Conclusion

The discovery and synthesis of novel GAK inhibitors represent a promising avenue for the development of new therapeutics for a range of diseases. The 4-anilinoquin(az)oline and isothiazolo[5,4-b]pyridine scaffolds have proven to be fertile ground for the identification of potent and selective inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the continued development of GAK-targeted therapies. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical evaluation.

References

- 1. Conformational Regulation of AP1 and AP2 Clathrin Adaptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.jp]

- 5. biorxiv.org [biorxiv.org]

- 6. GAK (protein) - Wikipedia [en.wikipedia.org]

- 7. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Canonical Interaction of Cyclin G–associated Kinase with Adaptor Protein 1 Regulates Lysosomal Enzyme Sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Visual arrestin interaction with clathrin adaptor AP-2 regulates photoreceptor survival in the vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]

- 19. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]

Investigating the Therapeutic Potential of GAK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of kinase drug discovery is in a perpetual state of evolution, with researchers continually identifying novel targets that hold the key to treating a myriad of diseases. Cyclin G-associated kinase (GAK), a serine/threonine kinase, has emerged as a compelling target with multifaceted roles in cellular homeostasis and pathology. Its involvement in clathrin-mediated endocytosis, viral life cycles, and cell cycle regulation has positioned GAK as a promising node for therapeutic intervention in oncology and infectious diseases.

This technical guide provides an in-depth exploration of the therapeutic potential of GAK inhibitors. Due to the absence of a universally designated "GAK inhibitor 2" in scientific literature, this document will focus on SGC-GAK-1 , a well-characterized and highly selective chemical probe, as a representative GAK inhibitor. Data for other notable GAK inhibitors are included for comparative analysis, offering a broader perspective on the structure-activity relationships and therapeutic opportunities within this target class.

This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and a visual representation of the core signaling pathways to facilitate further investigation into this promising therapeutic target.

Cyclin G-Associated Kinase (GAK): A Multifunctional Kinase

GAK is a 160 kDa serine/threonine kinase belonging to the numb-associated kinase (NAK) family, which also includes adaptor-associated kinase 1 (AAK1), BMP-2 inducible kinase (BIKE), and serine/threonine kinase 16 (STK16).[1] GAK is ubiquitously expressed and plays a crucial role in the uncoating of clathrin-coated vesicles, a fundamental process in intracellular trafficking.[1] Beyond this homeostatic function, GAK has been implicated in several pathological processes:

-

Viral Infections: GAK is a critical host factor for the entry and assembly of several viruses, including Hepatitis C virus (HCV) and Dengue virus (DENV).[2][3] By interfering with clathrin-mediated processes, GAK inhibitors can disrupt the viral life cycle at two distinct stages.[3]

-

Cancer: GAK is overexpressed in certain cancers, such as osteosarcoma and prostate cancer, where it contributes to proliferation and survival.[1] Notably, GAK expression levels have been positively correlated with the Gleason score in prostate cancer.[1] Recent studies have also identified GAK as a critical dependency for successful mitosis in Diffuse Large B-Cell Lymphoma (DLBCL), particularly in tumors with retinoblastoma (RB) loss of function.[4][5][6]

-

Neurodegenerative Diseases: Genome-wide association studies (GWAS) have linked single nucleotide polymorphisms in the GAK gene to an increased risk of Parkinson's disease.[1]

The diverse roles of GAK in both normal physiology and disease underscore the therapeutic potential of developing selective inhibitors.

Quantitative Data on GAK Inhibitors

The development of potent and selective GAK inhibitors is crucial for elucidating its biological functions and validating its therapeutic potential. This section presents quantitative data for SGC-GAK-1 and other noteworthy GAK inhibitors.

Table 1: In Vitro Potency and Selectivity of GAK Inhibitors

| Compound | Target | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) | Selectivity Notes | Reference(s) |

| SGC-GAK-1 | GAK | - | 3.1 | 1.9 | - | >16,000-fold selective over other NAK family members (AAK1, STK16).[7][8] Off-targets include RIPK2 (Kd=110 nM), ADCK3 (Kd=190 nM), and NLK (Kd=520 nM).[8] | [8][9] |

| This compound (Compound 14g) | GAK | - | - | - | 24 | - | [2][10] |

| GAK inhibitor 49 | GAK | ATP-competitive | 0.54 | - | - | Weak inhibition of AAK1 (IC50=28 µM), BMP2K (IC50=63 µM), and STK16 (IC50>100 µM). Also binds RIPK2.[11] | [11][12] |

| Erlotinib | GAK | - | - | 3.4 | - | Also a potent EGFR inhibitor (Kd=1 nM).[3] | [3] |

Table 2: Cellular Activity of GAK Inhibitors

| Compound | Cell Line(s) | Assay Type | Cellular IC50 (nM) | EC50 (µM) | Antiproliferative Activity | Reference(s) |

| SGC-GAK-1 | HEK293 | NanoBRET | 110 | - | - | [9] |

| SGC-GAK-1 | LNCaP | Cell Viability | - | - | IC50 = 50 ± 150 nM | [8] |

| SGC-GAK-1 | 22Rv1 | Cell Viability | - | - | IC50 = 170 ± 650 nM | [8] |

| SGC-GAK-1 | Vero E6 | SARS-CoV-2 Antiviral | - | 0.2 | - | [13] |

| SGC-GAK-1 | Calu-3 | SARS-CoV-2 Antiviral | - | 2.3 | - | [13] |

| This compound (Compound 14g) | - | DENV Antiviral | - | 1.049 | - | [2] |

| GAK inhibitor 49 | - | - | 56 | - | - | [11][12] |

| Isothiazolo[5,4-b]pyridine 12g | Huh-7.5 | HCV Entry | - | 3.6 ± 1.2 | - | [3] |

| Isothiazolo[5,4-b]pyridine 12i | Huh-7.5 | HCV Entry | - | 2.05 ± 0.36 | - | [3] |

| Isothiazolo[5,4-b]pyridine 12g | Huh-7.5 | HCV Assembly | - | 1.64 ± 0.27 | - | [3] |

| Isothiazolo[5,4-b]pyridine 12i | Huh-7.5 | HCV Assembly | - | 2.43 ± 0.72 | - | [3] |

Key Experimental Protocols

Accurate and reproducible experimental design is paramount in drug discovery. This section details the methodologies for key assays used to characterize GAK inhibitors.

In Vitro Kinase Inhibition Assay (TR-FRET)

Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based ligand binding displacement assays are commonly used to determine the binding affinity (Ki) of inhibitors.[14]

Principle: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. The binding of the tracer to a tagged kinase brings a donor fluorophore into close proximity with an acceptor fluorophore, resulting in a FRET signal. Unlabeled inhibitors compete with the tracer for binding, leading to a decrease in the FRET signal.

General Protocol:

-

Reagents: Recombinant tagged GAK protein, fluorescently labeled tracer, donor and acceptor fluorophores, assay buffer.

-

Procedure: a. Serially dilute the test compound in assay buffer. b. In a microplate, add the GAK protein, the fluorescent tracer, and the diluted test compound. c. Incubate the plate to allow the binding reaction to reach equilibrium. d. Read the plate on a TR-FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for measuring the apparent affinity of a test compound for its target kinase in living cells.[15][16][17]

Principle: This technology uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase fused to the target kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase active site). When the tracer binds to the NanoLuc®-kinase fusion protein, the energy transfer results in a BRET signal. A test compound that enters the cell and binds to the kinase will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[17][18]

General Protocol:

-

Cell Preparation: Transfect HEK293 cells with a vector expressing a NanoLuc®-GAK fusion protein.[16][18]

-

Assay Procedure: a. Seed the transfected cells into a 96-well or 384-well plate.[15][16] b. Add the NanoBRET™ tracer to the cells.[16] c. Add serial dilutions of the test compound and incubate for a defined period (e.g., 2 hours).[16] d. Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.[16] e. Measure the BRET signal using a luminometer equipped with appropriate filters.[16]

-

Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.[15][16]

Antiviral Assays (e.g., HCV Pseudoparticle Entry Assay)

This assay is used to evaluate the effect of GAK inhibitors on the entry stage of the viral life cycle.[3]

Principle: Hepatitis C virus pseudoparticles (HCVpp) are non-replicating viral particles that have the HCV envelope proteins on their surface and contain a reporter gene (e.g., luciferase). Inhibition of HCVpp entry into host cells results in a decrease in reporter gene expression.

General Protocol:

-

Cell Culture: Plate Huh-7.5 cells (a human hepatoma cell line) in a multi-well plate.

-

Infection and Treatment: a. Infect the cells with HCVpp for a short period (e.g., 1 hour) at 4°C to allow for viral attachment but not entry.[3] b. Shift the temperature to 37°C to initiate viral entry.[3] c. Treat the cells with various concentrations of the GAK inhibitor for a few hours (e.g., 4 hours).[3] d. Remove the inhibitor and unbound virus by replacing the medium.[3]

-

Readout: After a suitable incubation period (e.g., 72 hours) to allow for reporter gene expression, lyse the cells and measure the luciferase activity.

-

Data Analysis: Normalize the luciferase activity to a DMSO-treated control. Plot the normalized activity against the logarithm of the inhibitor concentration to determine the EC50 value. A parallel cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to assess the cytotoxicity of the compound.[3]

GAK Signaling Pathways and Therapeutic Mechanisms

The therapeutic potential of GAK inhibitors stems from their ability to modulate key cellular pathways.

GAK in Clathrin-Mediated Endocytosis and Viral Entry

GAK is a key regulator of clathrin-mediated endocytosis, a process hijacked by many viruses for entry into host cells. GAK facilitates this process by phosphorylating the µ subunit of the clathrin adaptor protein complex 2 (AP-2), AP2M1.[19] This phosphorylation event is crucial for the efficient internalization of viral particles.

Caption: GAK-mediated viral entry via clathrin-mediated endocytosis.

By inhibiting GAK, compounds like SGC-GAK-1 prevent the phosphorylation of AP-2, thereby disrupting the formation of clathrin-coated vesicles and blocking viral entry.[19][20][21] This mechanism provides a host-targeted antiviral strategy that may have a higher barrier to resistance compared to direct-acting antivirals.

GAK's Role in Mitotic Progression: A Cancer Target

Recent research has unveiled a critical role for GAK in cell cycle progression, particularly during mitosis. GAK is required for the maintenance of centrosome maturation and proper chromosome congression.[22] Depletion of GAK leads to the activation of the spindle assembly checkpoint, G2/M arrest, and ultimately cell death.[4][22] This function appears to be particularly important in cancer cells with defects in cell cycle regulation, such as those with loss of the tumor suppressor RB1.[4][6]

Caption: Role of GAK in mitotic progression and the effect of its inhibition.

Inhibition of GAK by SGC-GAK-1 in cancer cells, especially those deficient in RB1, leads to profound disruption of mitotic spindles, chromosome misalignment, and ultimately, apoptotic cell death.[4][5] This highlights a promising therapeutic window for GAK inhibitors in cancers with specific genetic vulnerabilities.

Experimental Workflow for GAK Inhibitor Characterization

The process of characterizing a novel GAK inhibitor involves a tiered approach, from initial biochemical screening to cellular and potentially in vivo evaluation.

Caption: A typical workflow for the characterization of a GAK inhibitor.

Conclusion and Future Directions

Cyclin G-associated kinase has solidified its position as a viable and compelling therapeutic target for a range of human diseases. The development of potent and selective inhibitors, exemplified by the chemical probe SGC-GAK-1, has been instrumental in dissecting the complex biology of GAK and validating its role in viral infections and cancer.

The data and methodologies presented in this guide provide a solid foundation for further research and development in this area. Future efforts should focus on:

-

Improving Selectivity: While SGC-GAK-1 is highly selective, developing inhibitors with even greater selectivity will be crucial for minimizing off-target effects and improving the therapeutic index, especially for chronic indications.

-

In Vivo Characterization: More extensive in vivo studies are needed to fully understand the efficacy, pharmacokinetics, and pharmacodynamics of GAK inhibitors in relevant animal models of cancer and infectious diseases.

-

Combination Therapies: Exploring the synergistic potential of GAK inhibitors with other therapeutic agents, such as direct-acting antivirals or other targeted cancer therapies, could lead to more effective treatment regimens.

-

Biomarker Development: Identifying predictive biomarkers, such as RB1 status in DLBCL, will be essential for patient stratification and realizing the full potential of personalized medicine with GAK inhibitors.

The continued investigation into the therapeutic potential of GAK inhibitors holds great promise for the development of novel and effective treatments for some of the most challenging diseases facing society today.

References

- 1. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validate User [ashpublications.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SGC GAK 1 | Other Kinases | Tocris Bioscience [tocris.com]

- 10. This compound-产品信息-Felix [felixbio.cn]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. cancer-research-network.com [cancer-research-network.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. carnabio.com [carnabio.com]

- 17. promega.co.uk [promega.co.uk]

- 18. NanoLuc®-GAK Fusion Vector [promega.sg]

- 19. researchgate.net [researchgate.net]

- 20. AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. journals.biologists.com [journals.biologists.com]

GAK Inhibitor 2: An In-depth Technical Guide for Antiviral Research Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin G-associated kinase (GAK), a host serine/threonine kinase, has emerged as a critical regulator of intracellular trafficking pathways exploited by a broad range of viruses for entry and assembly. This central role makes GAK a promising host-directed target for the development of broad-spectrum antiviral therapies. GAK inhibitor 2 represents a class of small molecules designed to potently and selectively inhibit GAK activity. This technical guide provides a comprehensive overview of this compound for antiviral research, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. By targeting a host factor, GAK inhibitors offer the potential for a high genetic barrier to resistance, a significant advantage over direct-acting antivirals.

Introduction to GAK and its Role in Viral Infections

Cyclin G-associated kinase (GAK) is a key regulator of clathrin-mediated endocytosis, a fundamental process for the internalization of various cellular cargo, which is also hijacked by numerous viruses for entry into host cells. GAK facilitates this process by phosphorylating the µ2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2) at threonine 156. This phosphorylation event is crucial for the recruitment of cargo and the subsequent assembly of clathrin-coated vesicles.

Beyond viral entry, GAK also plays a role in the assembly of certain viruses, such as Hepatitis C Virus (HCV). By modulating the function of the AP-2 complex, GAK influences the interaction between viral components and host machinery, which is essential for the formation of new infectious virions. Given its dual role in both early and late stages of the viral life cycle for several pathogens, GAK represents a strategic target for antiviral intervention.

This compound: Mechanism of Action

This compound and other related compounds are potent and selective ATP-competitive inhibitors of GAK's kinase activity. By binding to the ATP-binding pocket of GAK, these inhibitors prevent the transfer of phosphate from ATP to its substrates, most notably AP2M1. The inhibition of AP2M1 phosphorylation disrupts the normal functioning of the AP-2 complex, thereby impeding clathrin-mediated endocytosis. This disruption effectively blocks the entry of a wide range of viruses that rely on this pathway for infection. Furthermore, by inhibiting GAK's role in viral assembly, these compounds can also prevent the production of new infectious viral particles.

Quantitative Data on GAK Inhibitors

The following tables summarize the in vitro efficacy of various GAK inhibitors against different viruses.

Table 1: Antiviral Activity of Isothiazolo[4,3-b]pyridine-based GAK Inhibitors against Hepatitis C Virus (HCV)

| Compound | HCVpp Entry EC50 (µM) | Intracellular Infectivity EC50 (µM) | Extracellular Infectivity EC50 (µM) |

| 12g | 3.6 ± 1.2 | 1.64 ± 0.272 | 2.13 ± 0.72 |

| 12i | 2.05 ± 0.36 | 2.43 ± 0.72 | 2.47 ± 0.9 |

Table 2: Antiviral Activity of GAK Inhibitors against Dengue Virus (DENV)

| Compound | GAK IC50 (nM) | DENV EC50 (µM) |

| This compound (Compound 14g) | 24 | 1.049[1] |

| SGC-GAK-1 | - | - |

| EPHA2/GAK-IN-1 | 19.2 (KD) | Prevents DENV infection |

Table 3: Antiviral Activity of GAK Inhibitors against SARS-CoV-2

| Compound | Cell Line | EC50 (µM) | CC50 (µM) |

| SGC-GAK-1 | Vero E6 | 0.2 | > 20 |

| SGC-GAK-1 | Calu-3 | 2.3 | > 20 |

Signaling Pathways and Experimental Workflows

GAK Signaling in Clathrin-Mediated Viral Entry

The following diagram illustrates the central role of GAK in the clathrin-mediated endocytosis pathway utilized by many viruses for cellular entry.

Experimental Workflow for Evaluating GAK Inhibitors

This diagram outlines a typical experimental workflow for assessing the antiviral efficacy of a GAK inhibitor.

Detailed Experimental Protocols

HCV Pseudoparticle (HCVpp) Entry Assay

This assay measures the ability of a compound to inhibit the entry of HCV into host cells.

Materials:

-

HEK293T cells

-

Huh-7.5 cells

-

HCV E1/E2 expression plasmid

-

HIV-1 packaging plasmid (e.g., pNL4-3.Luc.R-E-)

-

Transfection reagent

-

Complete DMEM

-

Opti-MEM

-

Luciferase assay system

-

Luminometer

Procedure:

-

Production of HCVpp:

-

Co-transfect HEK293T cells with the HCV E1/E2 expression plasmid and the HIV-1 packaging plasmid using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the supernatant containing the HCVpp and clarify by centrifugation.

-

-

Infection and Treatment:

-

Seed Huh-7.5 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the HCVpp-containing supernatant with serial dilutions of the GAK inhibitor for 1 hour at 37°C.

-

Remove the culture medium from the Huh-7.5 cells and add the HCVpp-inhibitor mixture.

-

Incubate for 4-6 hours at 37°C.

-

Remove the inoculum and add fresh complete DMEM.

-

-

Quantification of Entry:

-

Incubate the cells for 72 hours.

-

Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.

-

Calculate the EC50 value based on the dose-response curve.[2]

-

Cell Culture-Grown HCV (HCVcc) Infection Assay

This assay evaluates the effect of a compound on the entire HCV life cycle in a more physiologically relevant system.

Materials:

-

Huh-7.5 cells

-

HCVcc (e.g., JFH-1 strain)

-

Complete DMEM

-

GAK inhibitor compound

-

Reagents for immunofluorescence or RT-qPCR

Procedure:

-

Infection and Treatment:

-

Seed Huh-7.5 cells in a multi-well plate.

-

Infect the cells with HCVcc at a specific multiplicity of infection (MOI).

-

After viral adsorption, remove the inoculum and add fresh medium containing serial dilutions of the GAK inhibitor.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Quantification of Infection:

-

Immunofluorescence: Fix the cells, permeabilize, and stain for an HCV protein (e.g., NS5A). Count the number of infected cells or foci to determine the percent inhibition.

-

RT-qPCR: Extract total RNA from the cells and quantify HCV RNA levels relative to a housekeeping gene.

-

Luciferase Reporter Assay for HCV Replication

This assay specifically measures the impact of a compound on HCV RNA replication.

Materials:

-

Huh-7.5 cells

-

HCV subgenomic replicon RNA containing a luciferase reporter gene

-

Electroporator

-

Complete DMEM

-

GAK inhibitor compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Electroporation:

-

Electroporate Huh-7.5 cells with the HCV subgenomic replicon RNA.

-

-

Treatment:

-

Plate the electroporated cells in a multi-well plate and add fresh medium containing serial dilutions of the GAK inhibitor.

-

-

Incubation:

-

Incubate the cells for 48-72 hours.

-

-

Quantification of Replication:

Western Blot for AP2M1 Phosphorylation

This assay directly assesses the mechanism of action of the GAK inhibitor by measuring the phosphorylation status of its primary substrate, AP2M1.

Materials:

-

Huh-7.5 cells

-

GAK inhibitor compound

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibody against phospho-AP2M1 (Thr156)

-

Primary antibody against total AP2M1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Treatment and Lysis:

-

Treat Huh-7.5 cells with the GAK inhibitor for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

-

Transfer and Immunoblotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

In Vitro GAK Kinase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of GAK.

Materials:

-

Recombinant GAK enzyme

-

GAK substrate (e.g., a peptide containing the AP2M1 phosphorylation site or a generic substrate like myelin basic protein)

-

ATP (including radiolabeled [γ-³²P]ATP)

-

Kinase reaction buffer

-

GAK inhibitor compound

-

Method for detecting substrate phosphorylation (e.g., scintillation counting, phosphospecific antibody)

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the recombinant GAK enzyme, the substrate, and the kinase reaction buffer.

-

Add serial dilutions of the GAK inhibitor.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a defined period.

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding SDS-PAGE sample buffer).

-

Separate the reaction products by SDS-PAGE and detect the phosphorylated substrate by autoradiography or immunoblotting.

-

Alternatively, use a filter-binding assay to capture the phosphorylated substrate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

Antiviral Assay for Dengue Virus (DENV)

Materials:

-

Vero or Huh-7 cells

-

DENV stock

-

Complete medium

-

GAK inhibitor compound

-

Reagents for plaque assay, immunofluorescence, or RT-qPCR

Procedure:

-

Infection and Treatment:

-

Seed cells in a multi-well plate.

-

Infect the cells with DENV at a specific MOI.

-

After viral adsorption, remove the inoculum and add medium containing serial dilutions of the GAK inhibitor.

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

Quantification of Infection:

Antiviral Assay for SARS-CoV-2

Materials:

-

Vero E6 or Calu-3 cells

-

SARS-CoV-2 stock

-

Appropriate cell culture medium

-

GAK inhibitor compound

-

Reagents for viral yield reduction assay (plaque assay or TCID50) or RT-qPCR

Procedure:

-

Infection and Treatment:

-

Seed Vero E6 or Calu-3 cells in a multi-well plate.

-

Treat the cells with serial dilutions of the GAK inhibitor.

-

Infect the cells with SARS-CoV-2 at a specific MOI.

-

-

Incubation:

-

Incubate the plates for the desired time (e.g., 24-72 hours).

-

-

Quantification of Infection:

Conclusion

This compound and related compounds represent a promising new class of host-targeted antivirals with the potential for broad-spectrum activity. Their mechanism of action, which involves the disruption of a fundamental cellular process exploited by numerous viruses, offers a high barrier to the development of viral resistance. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. Continued investigation into the efficacy, selectivity, and in vivo performance of GAK inhibitors will be crucial in realizing their full therapeutic potential against a range of viral diseases.

References

- 1. Phospho-AP2M1 (Thr156) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 7. promega.com [promega.com]

- 8. In vitro kinase assay [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Antiviral activity of four types of bioflavonoid against dengue virus type-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Signaling and Virus Production in Calu-3 Cells and Vero Cells upon SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Role of Cyclin G-Associated Kinase (GAK) in Viral Replication Cycles: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the host cell serine/threonine kinase, Cyclin G-Associated Kinase (GAK), and its critical role as a proviral host factor in the replication cycles of a broad range of viruses. GAK has been identified as a master regulator of intracellular membrane trafficking, a process frequently hijacked by viruses for their own propagation.[1] This whitepaper will detail the molecular mechanisms through which GAK supports viral infection, present quantitative data on the effects of GAK inhibition, describe relevant experimental protocols, and visualize the key pathways and workflows involved.

Introduction to GAK: A Key Regulator of Clathrin-Mediated Trafficking

Cyclin G-Associated Kinase (GAK), also known as auxilin 2, is a ubiquitously expressed enzyme belonging to the numb-associated kinase (NAK) family.[2][3] Its primary cellular function is the regulation of clathrin-mediated trafficking, a fundamental process for transporting molecules within the cell. GAK is crucial for events at both the plasma membrane (endocytosis) and the trans-Golgi network (TGN).[3][4]

The key mechanism of GAK action involves the phosphorylation of the medium subunit (μ) of adaptor protein (AP) complexes, specifically AP-1 and AP-2.[2]

-

AP-2 Complex: GAK phosphorylates the T156 residue of the AP-2 medium subunit, AP2M1.[3][5] This phosphorylation event enhances the binding of AP-2 to cargo proteins at the plasma membrane, facilitating the recruitment of clathrin and subsequent formation of clathrin-coated vesicles for endocytosis.[3][5]

-

AP-1 Complex: GAK also regulates the AP-1 complex, which mediates vesicle trafficking between the TGN and endosomes.[1]

By controlling these adaptor proteins, GAK orchestrates the intricate network of intracellular transport vesicles. It is this mastery over cellular trafficking that makes GAK an attractive and frequently exploited host factor for a multitude of viruses.

GAK's Role in the Viral Life Cycle

Viruses, as obligate intracellular parasites, rely heavily on host cell machinery to complete their replication cycle.[6] GAK's function in clathrin-mediated trafficking is subverted by numerous viruses at two principal stages: viral entry and viral assembly/egress.[1][3] This dual role makes GAK a "master regulator" of infection for these pathogens.[1][7]

Many viruses, including Hepatitis C Virus (HCV), Dengue Virus (DENV), and Influenza Virus, utilize clathrin-mediated endocytosis to enter host cells.[5][8][9] GAK is essential for the efficiency of this process.

-

Mechanism: Upon binding to a cell surface receptor, the virus particle is marked for internalization. GAK facilitates this by phosphorylating AP2M1, which promotes the assembly of the clathrin-coated pit around the virus-receptor complex.[4][5] Silencing GAK expression has been shown to inhibit the entry of HCV pseudoparticles and the internalization of labeled HCV particles without affecting virus attachment to the cell surface.[10][11] This indicates GAK's role is specifically in the post-binding, internalization step of entry.[10] For SARS-CoV-2, the entry regulators AAK1 and GAK are implicated, and the JAK inhibitor baricitinib, which binds to both kinases, has been shown to block viral entry.[12]

In the later stages of the viral life cycle, GAK's role in TGN-to-endosome trafficking via the AP-1 complex is exploited for the assembly and release of new virions.[1]

-

Mechanism: After viral components are synthesized, they must be transported to the site of assembly and budding. For viruses like HCV and DENV, this process involves the recruitment of host factors to specific cellular membranes. GAK's regulation of AP-1 is critical for sorting and transporting viral proteins and genomes.[1][2] For HCV, the interaction between the viral core protein and AP2M1 is crucial for assembly, a step that is regulated by GAK.[3] Similarly, for DENV, GAK is required for both early and late stages of the viral lifecycle.[7][13] Pharmacological inhibition of GAK disrupts these late-stage events, leading to a reduction in the production of infectious virus particles.[14]

The broad-spectrum nature of GAK's involvement is highlighted by its requirement across multiple, unrelated RNA virus families, including Flaviviridae (HCV, DENV), Filoviridae (Ebola), Togaviridae, Paramyxoviridae, and Coronaviridae (SARS-CoV-2).[2][14][15]

Quantitative Data: The Impact of GAK Inhibition on Viral Replication

The critical role of GAK in viral replication has made it a promising target for broad-spectrum antiviral therapies.[16][17] Research using both genetic knockdown (siRNA) and small molecule inhibitors has provided quantitative evidence of GAK's importance.

| Virus | Inhibitor/Method | Assay | Metric | Value | Reference |

| Hepatitis C Virus (HCV) | siRNA knockdown of GAK | HCV pseudoparticle entry | % Inhibition | ~60-70% | [10] |

| Hepatitis C Virus (HCV) | Erlotinib (GAK/EGFR inhibitor) | HCV entry assay | EC50 | 1.8 µM | [10] |

| Hepatitis C Virus (HCV) | Isothiazolo[5,4-b]pyridine (12g) | HCV replication | EC50 | 2.55 µM | [3] |

| Hepatitis C Virus (HCV) | Isothiazolo[5,4-b]pyridine (12i) | HCV replication | EC50 | 2.81 µM | [3] |

| Dengue Virus (DENV) | 3,6-disubstituted isothiazolo[4,3-b]pyridine (26) | GAK Inhibition | IC50 | 7.7 nM | [4] |

| Dengue Virus (DENV) | 3,6-disubstituted isothiazolo[4,3-b]pyridine (26) | Anti-DENV activity | EC50 | 1.9 µM | [4] |

| Dengue Virus (DENV) | 3,6-disubstituted isothiazolo[4,3-b]pyridine (27) | GAK Inhibition | IC50 | 13 nM | [4] |

| Dengue Virus (DENV) | 3,6-disubstituted isothiazolo[4,3-b]pyridine (27) | Anti-DENV activity | EC50 | 7.5 µM | [4] |

| Ebola Virus (EBOV) | Sunitinib/Erlotinib Combination | In vivo mouse model | Survival | Increased | [14][18] |

| SARS-CoV-2 | siRNA knockdown of GAK | SARS-CoV-2 infection | % Inhibition | Significant | [2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of GAK's role in viral replication.

This protocol is used to specifically reduce the expression of GAK in cells to observe the effect on viral replication.

-

Cell Seeding: Plate human hepatoma cells (Huh-7.5) or lung epithelial cells (A549) in 24-well or 96-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Preparation: Dilute a pool of 3-4 validated siRNAs targeting GAK (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and add the mixture to the cells.

-

Incubation: Incubate the cells for 48-72 hours to allow for GAK mRNA and protein depletion.

-

Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency via qRT-PCR (to measure mRNA levels) and Western blotting (to measure protein levels).

-

Viral Infection: Infect the GAK-depleted and control cells with the virus of interest (e.g., HCVcc, DENV, SARS-CoV-2) at a specific multiplicity of infection (MOI).

-

Quantification of Infection: After a suitable incubation period (e.g., 24-72 hours), quantify the level of viral replication. This can be done by measuring viral RNA via qRT-PCR, quantifying viral protein expression via immunofluorescence or ELISA, or determining the titer of infectious virus produced using a plaque assay or focus-forming assay.[2][10]

This protocol is used to determine the efficacy of a compound at inhibiting viral replication by targeting GAK.

-

Cell Seeding: Plate permissive cells (e.g., Huh-7.5) in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., Erlotinib, a selective GAK inhibitor) in cell culture medium. Include a vehicle control (e.g., DMSO).

-

Treatment and Infection: Pre-treat the cells with the diluted compounds for 1-2 hours. Following pre-treatment, infect the cells with a reporter virus (e.g., a luciferase-expressing HCV) in the presence of the compound.

-

Incubation: Incubate the infected cells for 48-72 hours.

-

Quantification of Viral Replication: Measure the reporter gene activity (e.g., luciferase). The signal is proportional to the level of viral replication.

-

Cytotoxicity Assay: In a parallel plate of uninfected cells, perform a cytotoxicity assay (e.g., CellTiter-Glo, MTS assay) with the same compound dilutions to measure the compound's effect on cell viability.

-

Data Analysis: Normalize the viral replication data to the cell viability data. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50).[3]

Mandatory Visualizations

Caption: GAK phosphorylates AP-1/AP-2, promoting cargo binding and clathrin recruitment for vesicle formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Numb-associated kinases are required for SARS-CoV-2 infection and are cellular targets for antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AP-2-Associated Protein Kinase 1 and Cyclin G-Associated Kinase Regulate Hepatitis C Virus Entry and Are Potential Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of viral replication by host restriction factors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viral Interactions with Adaptor-Protein Complexes: A Ubiquitous Trait among Viral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AP-2-associated protein kinase 1 and cyclin G-associated kinase regulate hepatitis C virus entry and are potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI - Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects [jci.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. academic.oup.com [academic.oup.com]

Understanding the structure-activity relationship of GAK inhibitors

An In-depth Technical Guide to the Structure-Activity Relationship of Cyclin G-Associated Kinase (GAK) Inhibitors

Introduction

Cyclin G-Associated Kinase (GAK), a ubiquitously expressed 160 kDa serine/threonine kinase, is a key regulator of cellular trafficking and mitotic progression.[1][2] As a member of the numb-associated kinase (NAK) family, GAK plays a crucial role in clathrin-mediated endocytosis by mediating the binding of clathrin to the plasma membrane and the trans-Golgi network.[1][3] It phosphorylates the μ subunits of adaptor protein complexes AP-1 and AP-2, enhancing their binding to cargo and facilitating vesicle formation.[4] Beyond its cytoplasmic functions, GAK is also vital for proper centrosome maturation and progression through mitosis.[1][5]

Given its central role in these fundamental cellular processes, GAK has emerged as a promising therapeutic target for a range of diseases, including viral infections like Hepatitis C (HCV), various cancers such as diffuse large B-cell lymphoma and prostate cancer, and neurodegenerative conditions like Parkinson's disease.[6][7][8] The development of potent and selective GAK inhibitors is therefore an area of intense research. This guide provides a detailed overview of the structure-activity relationships (SAR) of known GAK inhibitors, outlines key experimental protocols for their characterization, and visualizes the associated cellular pathways.

GAK Inhibitor Scaffolds and Structure-Activity Relationship (SAR)

The discovery of GAK inhibitors has been centered around several core chemical scaffolds. These compounds typically act as ATP-competitive (Type I) kinase inhibitors, binding to the highly conserved ATP pocket of the kinase domain.[3][6]

Isothiazolo[5,4-b]pyridines

This class of compounds represents some of the earliest potent and selective GAK inhibitors discovered.[6][9] SAR studies on this scaffold revealed that substitutions at the 3- and 6-positions of the isothiazolopyridine core are critical for activity and selectivity.

-

Position 3: A morpholino group at this position is generally optimal for potent GAK inhibition.

-

Position 6: Substitution with an aromatic moiety, particularly a 3,4,5-trimethoxyphenyl group, leads to high affinity for GAK.[10]

Compound 12g from this series is a potent congener with a low nanomolar binding affinity for GAK.[3] While highly potent for GAK, selectivity profiling revealed off-target activity against kinases such as KIT, PDGFRB, and FLT3, which can lead to confounding biological effects.[3][7]

4-Anilinoquinolines and Quinazolines

This scaffold is common among many clinical kinase inhibitors, including EGFR inhibitors like gefitinib and erlotinib, which exhibit concurrent GAK activity.[11] This has driven efforts to optimize the scaffold for GAK selectivity.

The development of SGC-GAK-1 is a prime example of successful optimization within this class.[7] SGC-GAK-1 emerged as a highly selective chemical probe for GAK with superior cellular potency compared to earlier inhibitors. However, cellular target engagement assays revealed an unexpected collateral target: Receptor-Interacting Protein Kinase 2 (RIPK2). This highlights the critical importance of evaluating inhibitors in cellular contexts.[7] To address this, a closely related negative control, SGC-GAK-1N , which is inactive against GAK, and a potent RIPK2 inhibitor lacking GAK activity, Compound 18 , were developed to allow for confident interrogation of GAK-specific biology.[7]

Quantitative Data on GAK Inhibitors

The following tables summarize the quantitative data for key GAK inhibitors across different scaffolds, providing a basis for comparing their potency and selectivity.

Table 1: Potency of Representative GAK Inhibitors | Compound Name | Scaffold | Assay Type | Potency (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound 12g | Isothiazolo[5,4-b]pyridine | Kd | 8.3 |[3] | | GAK inhibitor 49 | Not Specified | Ki | 0.54 |[12] | | SGC-GAK-1 (11) | 4-Anilinoquinoline | Ki | 3.1 |[12] | | SGC-GAK-1 (11) | NanoBRET IC50 (Cellular) | 120 ± 50 |[7] | | BMT-090605 | Not Specified | IC50 | 60 |[12] | | AAK1-IN-7 | Not Specified | EC50 | 80 |[12] |

Table 2: Selectivity Profile of Key GAK Inhibitors

| Compound Name | Primary Target | Off-Target | Potency (nM) | Selectivity (Fold) | Reference |

|---|---|---|---|---|---|

| Compound 12g | GAK (Kd = 8.3) | KIT | Kd = 29 | ~3.5x | [3] |

| PDGFRB | Kd = 70 | ~8.4x | [3] | ||

| FLT3 | Kd = 110 | ~13.2x | [3] | ||

| MEK5 | Kd = 150 | ~18.0x | [3] |

| SGC-GAK-1 (11) | GAK (Cellular IC50 = 120) | RIPK2 | Cellular IC50 = 360 | 3x |[7] |

Signaling and Functional Pathways Involving GAK

GAK's kinase activity is integral to several cellular pathways. Its inhibition can therefore have wide-ranging effects, from disrupting viral entry to arresting cell division.

Clathrin-Mediated Trafficking

GAK is a central regulator of clathrin-mediated endocytosis and trafficking from the trans-Golgi network. It phosphorylates the μ-subunit (AP2M1) of the AP-2 complex, a key step for initiating the recruitment of cargo and the assembly of clathrin-coated vesicles.[3][4] GAK inhibitors block this phosphorylation event, thereby disrupting these critical trafficking pathways.

Hepatitis C Virus (HCV) Lifecycle

GAK has been identified as a crucial host factor for HCV infection. GAK inhibitors have been shown to interfere with two distinct stages of the HCV lifecycle: viral entry, which is dependent on clathrin-mediated endocytosis, and viral assembly, where GAK facilitates the interaction between the HCV core protein and the AP-2 complex.[3][6]

Mitotic Progression

Recent studies have uncovered a critical role for GAK's kinase activity in cell cycle progression, particularly during mitosis.[5][8] GAK localizes to mitotic spindles, and its inhibition leads to G2/M phase arrest, significant distortion of the mitotic spindle, and chromosomal damage.[5] This has established GAK as a potential therapeutic target in cancers characterized by mitotic dysregulation, such as certain types of lymphoma.[8]

Experimental Protocols and Methodologies

The characterization of GAK inhibitors relies on a suite of biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified GAK protein.

-

ADP-Glo™ Kinase Assay: This is a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction.

-

Reaction Setup: Recombinant GAK (e.g., 250 nM) is incubated with a suitable substrate, such as histone H1 (e.g., 0.2 mg/ml), in reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT).[1]

-

Inhibitor Addition: Test compounds are added at varying concentrations.

-

Initiation: The reaction is started by adding ATP (e.g., 100 μM) and MgCl2 (e.g., 5 mM).[1]

-

Incubation: The reaction proceeds for a set time (e.g., 60 minutes) at room temperature.[1]

-

Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete remaining ATP. Kinase Detection Reagent is then added to convert ADP to ATP, which is used to generate a luminescent signal proportional to the initial ADP produced.

-

Analysis: A decrease in luminescence in the presence of the compound indicates inhibition. IC50 values are calculated from dose-response curves.

-

-

Radiometric Assay (HotSpot™): This classic method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate.

-

Reaction Setup: GAK is incubated with a substrate (e.g., Histone H3.3/H4 Tetramer), Mg/ATP mix, and [γ-³³P]-ATP.[13][14]

-

Incubation: The reaction is incubated for a specified time (e.g., 120 minutes) at room temperature.[13]

-

Stopping Reaction: The reaction is stopped by adding phosphoric acid.[13]

-

Detection: The reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ-³³P]-ATP. The radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is measured by scintillation counting.[13]

-

Analysis: A reduction in radioactive signal indicates GAK inhibition.

-

Cell-Based Target Engagement Assays

These assays measure the ability of a compound to bind to its target within a live cell, providing more physiologically relevant data.

-

NanoBRET™ Target Engagement Assay: This assay measures compound binding to a target protein in live cells based on Bioluminescence Resonance Energy Transfer (BRET).

-

Cell Preparation: HEK293 cells are transiently transfected with a vector expressing GAK fused to NanoLuc® (Nluc) luciferase.[15]

-

Plating: Transfected cells are seeded into multi-well plates (e.g., 384-well).[15]

-

Tracer Addition: Cells are treated with a fluorescent NanoBRET™ tracer that binds to the GAK active site.[15]

-

Compound Treatment: Test compounds are added. A potent inhibitor will compete with the tracer for binding to Nluc-GAK, reducing the BRET signal.

-

Signal Measurement: The BRET signal is measured on a multilabel reader. The ratio of the tracer emission to the Nluc emission is calculated.[15]

-

Analysis: IC50 values are determined from dose-response curves, reflecting the compound's ability to displace the tracer in a cellular environment.[15]

-

Kinome-Wide Selectivity Profiling

To assess the selectivity of a GAK inhibitor, it is screened against a large panel of other kinases.

-

KINOMEscan™ (DiscoverX): This is a competition binding assay that quantitatively measures the interaction of a test compound with hundreds of kinases.

-

An inhibitor is tested at a fixed concentration (e.g., 10 μM) against a panel of 456 kinases.[3]

-

The assay measures the percent of kinase that remains bound to an immobilized ligand in the presence of the test compound. A low percentage indicates strong binding of the test compound.

-

For significant "hits" (e.g., where binding is <10% of DMSO control), full Kd (dissociation constant) values are determined to quantify the binding affinity.[3]

-

This provides a comprehensive profile of the inhibitor's selectivity across the human kinome, identifying potential off-targets.

-

Conclusion

The study of GAK inhibitors has revealed several promising chemical scaffolds, with the isothiazolo[5,4-b]pyridines and 4-anilinoquinolines being the most prominent. The structure-activity relationship for these compounds is well-defined, with specific substitutions dramatically influencing potency and selectivity. The development of chemical probe sets, such as SGC-GAK-1 and its corresponding negative and off-target controls, has provided invaluable tools for dissecting the specific cellular functions of GAK. As our understanding of GAK's role in disease pathways like viral infection, cancer, and neurodegeneration continues to grow, the continued application of these SAR principles will be critical for designing next-generation GAK inhibitors with improved potency and selectivity profiles suitable for clinical development.

References

- 1. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase | Life Science Alliance [life-science-alliance.org]

- 5. The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma | bioRxiv [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. reactionbiology.com [reactionbiology.com]

GAK Inhibitor 2: A Chemical Probe for Elucidating Cyclin G-Associated Kinase Function

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, plays a pivotal role in fundamental cellular processes, including clathrin-mediated membrane trafficking and cell cycle regulation. Its association with various pathologies, such as viral infections and cancer, has positioned GAK as a compelling target for therapeutic intervention. GAK inhibitor 2, also identified as compound 14g, has emerged as a potent and valuable chemical probe for the functional investigation of GAK. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental protocols for its use, and its application in studying GAK-mediated signaling pathways.

Introduction to GAK and this compound

Cyclin G-associated kinase (GAK) is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and synaptic transmission. GAK facilitates the uncoating of clathrin-coated vesicles, a critical step in the recycling of clathrin and adaptor proteins for subsequent rounds of vesicle formation. Beyond its role in membrane trafficking, GAK is also implicated in mitosis, specifically in centrosome maturation and spindle assembly. Dysregulation of GAK function has been linked to various diseases, making it an attractive target for drug discovery.

This compound (compound 14g) is a small molecule inhibitor that has demonstrated potent and specific inhibition of GAK's kinase activity. Its utility as a chemical probe allows for the acute and reversible perturbation of GAK function in cellular and biochemical assays, enabling a detailed dissection of its roles in complex biological systems.

Quantitative Data for this compound and Comparative Compounds

The efficacy and selectivity of a chemical probe are paramount to its utility. The following tables summarize the quantitative data for this compound and provide a comparison with other known GAK inhibitors.

Table 1: Potency and Antiviral Activity of this compound (Compound 14g)

| Compound | Target | IC50 (µM) | Cell Line | Assay Type | EC50 (µM) | Virus |

| This compound (Compound 14g) | GAK | 0.024[1][2] | - | Biochemical Kinase Assay | 1.049[1][2] | Dengue Virus (DENV) |

Table 2: Comparative Analysis of GAK Inhibitors

| Compound | GAK IC50/Kᵢ (nM) | Selectivity Notes |

| This compound (Compound 14g) | 24 | Kinase selectivity profile not publicly available. |

| SGC-GAK-1 | 3.1 (Kᵢ)[3] | >50-fold selectivity over the nearest kinase in a broad panel.[4] Shows some off-target activity on RIPK2 in cellular assays.[5] |

| Isothiazolo[5,4-b]pyridine 12g | 8.3 (Kᵈ) | Shows some cross-reactivity with KIT, PDGFRB, FLT3, and MEK5.[6] |

| GAK inhibitor 49 | 56 (IC50) | Highly selective, also shows binding to RIPK2.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for assays commonly used to characterize GAK inhibitors.

Biochemical Kinase Assay (Generic Luminescence-Based)

This protocol is a general guideline for determining the in vitro potency of a GAK inhibitor using a luminescence-based ADP detection assay.

-

Reagents and Materials:

-

Recombinant human GAK enzyme

-

Kinase substrate (e.g., a generic peptide substrate or Histone H1)

-

ATP

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96- or 384-well plates

-

-

Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a multi-well plate, add the GAK enzyme, the kinase substrate, and the GAK inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. f. Measure luminescence using a plate reader. g. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Dengue Virus (DENV) Antiviral Assay (Luciferase Reporter Assay)

This protocol describes a method to assess the antiviral activity of this compound against DENV using a luciferase reporter virus.

-

Reagents and Materials:

-

Huh-7 cells (human hepatoma cell line)

-

DENV reporter virus expressing luciferase (e.g., DENV-2 with a Renilla luciferase reporter)

-

This compound

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

Luciferase assay reagent

-

White, opaque 96-well cell culture plates

-

-

Procedure: a. Seed Huh-7 cells in a 96-well plate and incubate overnight to allow for cell attachment. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the GAK inhibitor dilutions. d. Infect the cells with the DENV luciferase reporter virus at a predetermined multiplicity of infection (MOI). e. Incubate the infected cells for 48 hours. f. After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system. g. Calculate the percent inhibition of viral replication for each inhibitor concentration relative to a vehicle-treated control and determine the EC50 value.

Cytotoxicity Assay (AlamarBlue Assay)

This protocol outlines a method to evaluate the cytotoxicity of this compound in a cell line such as Huh-7.

-

Reagents and Materials:

-

Huh-7 cells

-

This compound

-

Cell culture medium

-

AlamarBlue™ cell viability reagent

-

96-well cell culture plates

-

-

Procedure: a. Seed Huh-7 cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of this compound. c. Incubate the cells for 48 hours. d. Add AlamarBlue™ reagent to each well and incubate for an additional 1-4 hours, or as recommended by the manufacturer. e. Measure the fluorescence or absorbance using a plate reader. f. Calculate the percent reduction in cell viability for each inhibitor concentration relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) value.

GAK Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key GAK-related signaling pathways and a typical experimental workflow for characterizing a GAK inhibitor.

GAK in Clathrin-Mediated Endocytosis

Caption: GAK's role in the uncoating of clathrin-coated vesicles.

GAK's Role in Mitosis

Caption: GAK's involvement in key mitotic events.

Experimental Workflow for GAK Inhibitor Characterization

Caption: A streamlined workflow for GAK inhibitor validation.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK) | bioRxiv [biorxiv.org]

- 4. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of GAK Inhibitor 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of GAK inhibitor 2, also identified as Compound 14g. This small molecule, belonging to the isothiazolo[4,3-b]pyridine class, has demonstrated potent and selective inhibition of Cyclin G-associated kinase (GAK), a serine/threonine kinase implicated in viral life cycles and cancer progression. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation

The in vitro efficacy of this compound (Compound 14g) has been primarily evaluated through kinase inhibition assays and antiviral activity screenings. The following tables summarize the key quantitative findings from these studies.

| Target | Assay Type | Metric | Value | Reference |

| Cyclin G-associated kinase (GAK) | Kinase Inhibition Assay | IC50 | 0.024 µM (24 nM) | [1][2] |

Table 1: In Vitro Kinase Inhibition Efficacy of this compound (Compound 14g)

| Virus | Cell Line | Assay Type | Metric | Value | Reference |

| Dengue virus (DENV) | Huh7 | Luciferase Reporter Assay | EC50 | 1.049 µM | [1][2] |

| Dengue virus (DENV) | Huh7 | AlamarBlue Assay | CC50 | > 10 µM | [2] |

| Ebola virus (EBOV) | Not Specified | Not Specified | EC50 | Data not publicly available | [3] |

| Chikungunya virus (CHIKV) | Not Specified | Not Specified | EC50 | Data not publicly available | [3] |

Table 2: In Vitro Antiviral Efficacy and Cytotoxicity of this compound (Compound 14g)

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies of this compound.

GAK Kinase Inhibition Assay

A biochemical assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase, GAK. While the specific detailed protocol for Compound 14g is not publicly available, a general methodology for such an assay is as follows:

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of GAK.

Materials:

-

Recombinant human GAK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (a peptide or protein that is a known target of GAK phosphorylation)

-

This compound (Compound 14g) in various concentrations

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well or 384-well plates

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted in the kinase buffer.

-

Reaction Setup: The GAK enzyme and the substrate are added to the wells of the microplate.

-

Inhibitor Addition: The various concentrations of this compound are added to the respective wells. A control with no inhibitor is included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

-

Detection: A detection reagent is added to stop the kinase reaction and to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: The luminescence or fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral Efficacy Assay (Dengue Virus)

A cell-based assay using a reporter virus system was employed to determine the half-maximal effective concentration (EC50) of this compound against Dengue virus.

Objective: To measure the ability of this compound to inhibit DENV replication in a human cell line.

Materials:

-

Huh7 (human hepatoma) cells

-

Dengue virus (DENV2, New Guinea C strain) engineered to express a luciferase reporter gene

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound (Compound 14g) in various concentrations

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Huh7 cells are seeded into 96-well plates and incubated overnight to allow for cell attachment.

-